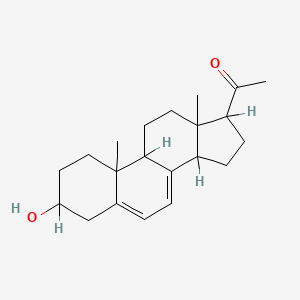

3-Hydroxypregna-5,7-dien-20-one

Description

Properties

IUPAC Name |

1-(3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,15,17-19,23H,6-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVNPWWLYMFLEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002340 | |

| Record name | 3-Hydroxypregna-5,7-dien-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81968-78-7 | |

| Record name | NSC226135 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxypregna-5,7-dien-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The road less traveled: A technical guide to the biological significance of 7-Dehydropregnenolone in steroidogenesis

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides an in-depth exploration of 7-dehydropregnenolone (7-DHP), a pivotal, yet often overlooked, molecule in steroidogenesis. We will move beyond the canonical pathways to uncover the synthesis, metabolism, and profound biological functions of 7-DHP and its derivatives. This document is designed to serve as a comprehensive resource for researchers, clinicians, and industry professionals, offering a detailed analysis of the enzymatic machinery, physiological relevance, and burgeoning therapeutic potential of this alternative steroidogenic pathway. Through a synthesis of established literature and cutting-edge research, we will illuminate the intricate roles of 7-DHP in skin physiology, its interplay with vitamin D metabolism, and its emerging significance in oncology and neurobiology.

Introduction: A Paradigm Shift in Steroidogenesis

For decades, the biosynthesis of steroid hormones has been predominantly understood through a linear pathway commencing with cholesterol's conversion to pregnenolone. However, a growing body of evidence has unveiled a parallel and equally significant route initiated by the conversion of 7-dehydrocholesterol (7-DHC) to 7-dehydropregnenolone (7-DHP). This discovery has fundamentally expanded our understanding of steroid hormone production and its regulation.

7-DHC, the immediate precursor of cholesterol, is now recognized as a substrate for the cholesterol side-chain cleavage enzyme, P450scc (CYP11A1).[1][2] This enzymatic reaction gives rise to 7-DHP, the inaugural molecule of a novel cascade of Δ7-steroids. These steroids, characterized by a double bond at the 7-8 position of the steroid B-ring, possess unique biochemical properties and biological activities that distinguish them from their classical counterparts. This guide will meticulously dissect this alternative steroidogenic pathway, offering a detailed examination of its key players and their physiological implications.

The Genesis of a Novel Pathway: The Enzymatic Conversion of 7-DHC to 7-DHP

The synthesis of 7-DHP is a multi-step process occurring within the mitochondria of steroidogenic tissues, including the adrenal glands, placenta, gonads, and skin.[1][3][4] The key enzyme orchestrating this conversion is cytochrome P450 side-chain cleavage (P450scc) , encoded by the CYP11A1 gene.

The conversion of 7-DHC to 7-DHP mirrors the initial steps of classical steroidogenesis, with 7-DHC serving as a competitive substrate to cholesterol.[1][3] The reaction proceeds through two hydroxylated intermediates:

-

22-hydroxy-7-dehydrocholesterol (22(OH)7DHC)

-

20,22-dihydroxy-7-dehydrocholesterol (20,22(OH)27DHC) [3][5]

The process is dependent on the presence of adrenodoxin and adrenodoxin reductase, which facilitate electron transfer.[6] Notably, the catalytic efficiency of P450scc for 7-DHC is comparable to, and in some cases higher than, that for cholesterol.[3][7]

This pathway's activity is not merely a biochemical curiosity; it has been observed ex vivo in adrenal glands from various mammalian species, as well as in human placenta and epidermal keratinocytes.[3][7] The stimulation of this pathway by forskolin and its inhibition by aminoglutethimide underscore its regulation by cAMP-dependent mechanisms, similar to classical steroidogenesis.[3]

Experimental Workflow: In Vitro Conversion of 7-DHC to 7-DHP

Caption: Workflow for the in vitro enzymatic conversion of 7-DHC to 7-DHP.

The Metabolic Cascade: Downstream Pathways of 7-Dehydropregnenolone

Once formed, 7-DHP serves as a precursor for a diverse array of other Δ7-steroids, leveraging the existing steroidogenic enzymatic machinery. The metabolic fate of 7-DHP is tissue-dependent and gives rise to a novel class of biologically active molecules.

Conversion to 7-Dehydroprogesterone

Similar to pregnenolone in the classical pathway, 7-DHP can be converted to 7-dehydroprogesterone by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) .[1][3] This conversion has been demonstrated in adrenal glands and placental microsomes.[3][7] The catalytic efficiency of 3β-HSD for 7-DHP is approximately 40% of that for pregnenolone, indicating that this is a physiologically relevant metabolic step.[3]

Hydroxylation by CYP17A1

In tissues expressing 17α-hydroxylase/17,20-lyase (CYP17A1) , such as the adrenal glands of certain species, 7-DHP can be hydroxylated to form 17-hydroxy-7-dehydropregnenolone (17(OH)7DHP) .[1][3] This opens the door to the synthesis of Δ7-androgens and Δ7-glucocorticoids.

The Role of 7-Dehydrocholesterol Reductase (DHCR7)

The enzyme 7-dehydrocholesterol reductase (DHCR7) , which catalyzes the final step in cholesterol biosynthesis by reducing the C7-C8 double bond of 7-DHC, has a selective ability to act on certain 7-dehydrosteroids.[8][9] While some metabolites of 7-DHC can be substrates for DHCR7, 7-DHP itself is not.[10][11] This resistance to reduction by DHCR7 is crucial as it allows 7-DHP to be further metabolized to other active Δ7-steroids, preserving their unique biological functions.[10]

Mutations in the DHCR7 gene lead to Smith-Lemli-Opitz syndrome (SLOS), a condition characterized by the accumulation of 7-DHC and its metabolites, including Δ7-steroids.[12][13] The presence of these alternative steroids in SLOS patients provides in vivo evidence for the activity of this pathway.

Caption: Key metabolic pathways originating from 7-dehydropregnenolone.

The Biological Significance of 7-DHP and its Derivatives

The discovery of the 7-DHP pathway has unveiled a new dimension of steroid hormone function, with implications for skin physiology, cancer biology, and neurobiology.

A Novel Endocrine System in the Skin

The skin is a primary site for the synthesis and action of 7-DHP and its metabolites.[4][5] Epidermal keratinocytes can convert both endogenous and exogenous 7-DHC to 7-DHP.[7] This locally produced 7-DHP exhibits potent biological activities, including the inhibition of keratinocyte proliferation.[7]

Furthermore, the presence of the 5,7-diene structure in 7-DHP and its derivatives makes them susceptible to UVB-induced photochemical transformation.[6][14][15] This process generates a novel class of vitamin D3-like molecules, termed pregnacalciferols.[12][16][17] These secosteroids, along with 7-DHP itself, have been shown to inhibit the proliferation of not only keratinocytes but also melanocytes and melanoma cells.[1][3] This suggests the existence of a unique, localized endocrine system in the skin that is regulated by both enzymatic activity and solar radiation.

Anti-proliferative and Pro-differentiative Effects

Beyond the skin, 7-DHP and its derivatives have demonstrated significant anti-proliferative and pro-differentiative effects in various cancer cell lines. Studies have shown that these compounds can inhibit the growth of leukemia cells and induce their differentiation.[16][18] Notably, some of these novel secosteroids exhibit potent anti-leukemia effects with low or absent calcemic activity, a significant advantage over classical vitamin D compounds.[16] The derivatives of 16-dehydropregnenolone, a related compound, have also shown cytotoxic activity against lung cancer cell lines.[19]

Neurosteroid Potential

While pregnenolone is a well-established neurosteroid, the role of 7-DHP in the central nervous system is an emerging area of research.[20] The brain expresses P450scc, suggesting the potential for local synthesis of 7-DHP.[1][4] Furthermore, enzymes such as CYP7B1, which are present in the brain, are known to hydroxylate steroids, including pregnenolone and DHEA, at the 7α position.[21][22][23][24] This raises the intriguing possibility that 7-DHP could be a substrate for such modifications, leading to the formation of novel neuroactive steroids. The 7α-hydroxylated derivatives of classical neurosteroids have been shown to possess neuroprotective properties.[22]

| Compound | Biological Activity | Target Cells/Tissues |

| 7-Dehydropregnenolone (7-DHP) | Inhibits proliferation | Keratinocytes, Melanocytes, Melanoma cells, Leukemia cells[3][5][7] |

| 20-oxopregnacalciferol (pD) | Inhibits proliferation, Induces differentiation | Leukemia cells, Skin cells[3][16] |

| 7-Dehydroprogesterone | Steroid hormone intermediate | Adrenal glands, Placenta[3][7] |

| 17-Hydroxy-7-DHP | Steroid hormone intermediate | Adrenal glands[3] |

Table 1: Summary of the Biological Activities of 7-DHP and its Derivatives

Therapeutic Potential and Future Directions

The unique biological activities of 7-DHP and its derivatives position them as promising candidates for drug development.

-

Dermatology: The anti-proliferative effects of 7-DHP and its secosteroid metabolites on keratinocytes make them attractive for the treatment of hyperproliferative skin disorders such as psoriasis.

-

Oncology: The ability of these compounds to inhibit cancer cell growth and induce differentiation, particularly with reduced calcemic side effects, presents a significant opportunity for the development of novel anti-cancer therapies, especially for leukemia and melanoma.[16][18]

-

Neuroprotection: The potential for 7-DHP to be converted into neuroactive steroids warrants further investigation into its role in neurodegenerative diseases and cognitive function.

Future research should focus on elucidating the full spectrum of enzymes involved in the 7-DHP metabolic pathway and identifying the specific receptors and signaling pathways through which these novel steroids exert their biological effects. The development of selective agonists and antagonists for these pathways will be crucial for translating these fundamental discoveries into clinical applications.

Conclusion

The discovery of the 7-dehydropregnenolone pathway represents a significant advancement in our understanding of steroidogenesis. It has unveiled a previously unrecognized layer of complexity and regulation in steroid hormone production and action. From its pivotal role in skin physiology to its emerging potential in cancer therapy and neurobiology, 7-DHP is poised to become a major focus of endocrine research and drug development. This guide has provided a comprehensive overview of the current knowledge in this exciting field, offering a solid foundation for future investigations into the untapped therapeutic potential of this remarkable molecule.

References

-

Slominski, A. T., Kim, T. K., Chen, J., Nguyen, M. N., Li, W., Yates, C. R., Sweatman, T., Janjetovic, Z., & Tuckey, R. C. (2012). Cytochrome P450scc-dependent metabolism of 7-dehydrocholesterol in placenta and epidermal keratinocytes. The Journal of Steroid Biochemistry and Molecular Biology, 132(3-5), 237-246. [Link]

-

Slominski, A. T., Zmijewski, M. A., Semak, I., Sweatman, T., Janjetovic, Z., Li, W., Zjawiony, J. K., & Tuckey, R. C. (2009). Sequential metabolism of 7-dehydrocholesterol to steroidal 5,7-dienes in adrenal glands and its biological implication in the skin. PLoS One, 4(2), e4309. [Link]

-

Slominski, A. T., Janjetovic, Z., Fuller, B. E., Zmijewski, M. A., Tuckey, R. C., Nguyen, M. N., Cios, K., & Miller, D. D. (2010). Products of vitamin D3 or 7-dehydrocholesterol metabolism by cytochrome P450scc show anti-leukemia effects, having low or absent calcemic activity. PLoS One, 5(3), e9907. [Link]

-

Slominski, A., Zjawiony, J., Wortsman, J., Semak, I., Stewart, J., Pisarchik, A., Sweatman, T., & Tuckey, R. C. (2004). A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin. The FASEB Journal, 18(15), 1828-1830. [Link]

-

Slominski, A., Zmijewski, M. A., Semak, I., Sweatman, T., Janjetovic, Z., Li, W., Zjawiony, J. K., & Tuckey, R. C. (2009). Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin. PLoS ONE 4(2): e4309. [Link]

-

Slominski, A. T., Zmijewski, M. A., Semak, I., Sweatman, T., Janjetovic, Z., Li, W., Zjawiony, J. K., & Tuckey, R. C. (2009). Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin. PLOS ONE. [Link]

-

Tuckey, R. C., & Slominski, A. T. (2017). On the role of skin in the regulation of local and systemic steroidogenic activities. The Journal of Steroid Biochemistry and Molecular Biology, 172, 13-26. [Link]

-

Slominski, A., Zjawiony, J., Wortsman, J., Semak, I., Stewart, J., Pisarchik, A., Sweatman, T., & Tuckey, R. C. (2004). A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 18(15), 1828–1830. [Link]

-

Rose, K., Allan, A., & Melmed, S. (1997). Cyp7b, a novel brain cytochrome P450, catalyzes the synthesis of neurosteroids 7α-hydroxy dehydroepiandrosterone and 7α-hydroxy pregnenolone. Proceedings of the National Academy of Sciences, 94(10), 4925-4930. [Link]

-

Tuckey, R. C., Nguyen, M. N., & Slominski, A. T. (2021). Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites. The Journal of steroid biochemistry and molecular biology, 211, 105929. [Link]

-

Slominski, A. T., Janjetovic, Z., Fuller, B. E., Zmijewski, M. A., Tuckey, R. C., Nguyen, M. N., Cios, K., & Miller, D. D. (2010). Products of vitamin D3 or 7-dehydrocholesterol metabolism by cytochrome P450scc show anti-leukemia effects, having low or absent calcemic activity. PloS one, 5(3), e9907. [Link]

-

Slominski, A. T., Kim, T. K., Li, W., Postlethwaite, A., Tieu, E., & Tuckey, R. C. (2013). Novel vitamin D photoproducts and their precursors in the skin. Dermato-endocrinology, 5(1), 7–19. [Link]

-

Slominski, A. T., Zmijewski, M. A., Semak, I., Sweatman, T., Janjetovic, Z., Li, W., Zjawiony, J. K., & Tuckey, R. C. (2009). Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin. ResearchGate. [Link]

-

Zmijewski, M. A., Li, W., Zjawiony, J. K., & Slominski, A. T. (2011). Synthesis and photochemical transformation of 3β,21-dihydroxypregna-5,7-dien-20-one to novel secosteroids that show anti-melanoma activity. Steroids, 76(1-2), 107–115. [Link]

-

Shackleton, C. H., & Marcos, J. (2003). The implications of 7-dehydrosterol-7-reductase deficiency (Smith–Lemli–Opitz syndrome) to neurosteroid production. Steroids, 68(10-13), 905–914. [Link]

-

Slominski, A. T., Kim, T. K., Li, W., Postlethwaite, A., Tieu, E., & Tuckey, R. C. (2013). Novel vitamin D photoproducts and their precursors in the skin. Dermato-endocrinology, 5(1), 7–19. [Link]

-

Tuckey, R. C., Li, W., Zjawiony, J. K., Zmijewski, M. A., Nguyen, M. N., & Slominski, A. (2008). A pathway for the metabolism of vitamin D3: Unique hydroxylated metabolites formed during catalysis with cytochrome P450scc (CYP11A1). Proceedings of the National Academy of Sciences of the United States of America, 105(48), 18768–18773. [Link]

-

Wikipedia. (n.d.). Pregnenolone. Retrieved from [Link]

-

Morfin, R., & Starka, L. (2001). Neurosteroid 7-hydroxylation products in the brain. The International journal of biochemistry & cell biology, 33(9), 845–855. [Link]

-

UniProt. (n.d.). DHCR7 - 7-dehydrocholesterol reductase - Homo sapiens (Human). Retrieved from [Link]

-

Ma'ayan Lab. (n.d.). DHCR7 Gene. Retrieved from [Link]

-

Tuckey, R. C., Nguyen, M. N., & Slominski, A. T. (2021). Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites. The Journal of steroid biochemistry and molecular biology, 211, 105929. [Link]

-

Akwa, Y., Morfin, R. F., Robel, P., & Baulieu, E. E. (1992). Neurosteroid metabolism. 7 alpha-Hydroxylation of dehydroepiandrosterone and pregnenolone by rat brain microsomes. The Biochemical journal, 288 ( Pt 3), 959–964. [Link]

-

MedlinePlus. (2020). DHCR7 gene. Retrieved from [Link]

-

Akwa, Y., Morfin, R. F., Robel, P., & Baulieu, E. E. (1992). Neurosteroid metabolism. 7 alpha-Hydroxylation of dehydroepiandrosterone and pregnenolone by rat brain microsomes. The Biochemical journal, 288(Pt 3), 959–964. [Link]

-

Wikipedia. (n.d.). 7-Dehydrocholesterol. Retrieved from [Link]

-

Pérez-Rojas, J. M., Hernández-Vázquez, J. M., Bratoeff, E., & Cabeza, M. (2015). Synthesis and activity of novel 16-dehydropregnenolone acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1. Bioorganic & medicinal chemistry letters, 25(24), 5793–5796. [Link]

Sources

- 1. Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin | PLOS One [journals.plos.org]

- 3. Sequential metabolism of 7-dehydrocholesterol to steroidal 5,7-dienes in adrenal glands and its biological implication in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. On the role of skin in the regulation of local and systemic steroidogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome P450scc-dependent metabolism of 7-dehydrocholesterol in placenta and epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Gene - DHCR7 [maayanlab.cloud]

- 10. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. medlineplus.gov [medlineplus.gov]

- 14. Synthesis and photochemical transformation of 3β,21-dihydroxypregna-5,7-dien-20-one to novel secosteroids that show anti-melanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 16. Products of Vitamin D3 or 7-Dehydrocholesterol Metabolism by Cytochrome P450scc Show Anti-Leukemia Effects, Having Low or Absent Calcemic Activity | PLOS One [journals.plos.org]

- 17. Novel vitamin D photoproducts and their precursors in the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Products of Vitamin D3 or 7-Dehydrocholesterol Metabolism by Cytochrome P450scc Show Anti-Leukemia Effects, Having Low or Absent Calcemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and activity of novel 16-dehydropregnenolone acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pregnenolone - Wikipedia [en.wikipedia.org]

- 21. pnas.org [pnas.org]

- 22. Neurosteroid 7-hydroxylation products in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Neurosteroid metabolism. 7 alpha-Hydroxylation of dehydroepiandrosterone and pregnenolone by rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neurosteroid metabolism. 7 alpha-Hydroxylation of dehydroepiandrosterone and pregnenolone by rat brain microsomes - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxypregna-5,7-dien-20-one CAS number and chemical identifiers

Technical Whitepaper: 7-Dehydropregnenolone (3

Executive Summary & Chemical Architecture

3

This guide details the physicochemical identification, validated synthesis protocols, and biological significance of 7-DHP, designed for researchers in medicinal chemistry and photobiology.

Chemical Identifiers & Properties

| Parameter | Specification |

| Common Name | 7-Dehydropregnenolone (7-DHP) |

| IUPAC Name | (3$\beta$)-3-Hydroxypregna-5,7-dien-20-one |

| CAS Registry Number | 1162-53-4 (Specific for 3 |

| Molecular Formula | |

| Molecular Weight | 314.46 g/mol |

| SMILES | CC(=O)[C@H]1CC[C@H]2[C@@H]3CC=C4CCC[C@]4(C)[C@H]3C=C[C@]12C |

| Key Structural Feature | |

| Solubility | Soluble in chloroform, ethanol, acetone; insoluble in water.[1] |

| Stability | High Sensitivity: Unstable to light (UV) and oxygen (forms endoperoxides). Store at -20°C under Argon. |

Validated Chemical Synthesis Protocol

The synthesis of 7-DHP typically proceeds via the Wohl-Ziegler bromination of pregnenolone acetate, followed by dehydrobromination. This protocol is favored for its reproducibility over microbial fermentation for gram-scale production.

Reaction Logic (Causality)

-

C3-Protection: The C3 hydroxyl is acetylated to prevent oxidation and side reactions during the radical bromination step.

-

Allylic Bromination: N-Bromosuccinimide (NBS) introduces a bromine atom at C7. The

double bond directs the radical to the allylic C7 position. -

Dehydrobromination: A base (collidine or TBAB/base) eliminates HBr to form the thermodynamic

diene system.

Step-by-Step Methodology

Reagents: Pregnenolone Acetate, N-Bromosuccinimide (NBS), AIBN (catalyst), s-Collidine, Xylene, Acetone.

Step 1: Allylic Bromination

-

Dissolve Pregnenolone Acetate (10 mmol) in anhydrous

or cyclohexane (safer alternative). -

Add NBS (11 mmol) and a catalytic amount of AIBN (Azobisisobutyronitrile).

-

Reflux under nitrogen atmosphere for 20–30 minutes. Critical: Stop heating immediately once the reaction turns light orange/yellow to prevent poly-bromination.

-

Cool to 0°C; filter off the precipitated succinimide byproduct.

-

Evaporate solvent to yield crude 7-bromo-pregnenolone acetate. Do not purify; unstable.

Step 2: Dehydrobromination

-

Dissolve the crude bromide in xylene (50 mL).

-

Add s-Collidine (20 mmol) or reflux with

in DMF. -

Reflux for 1–2 hours.

-

Cool, dilute with ethyl acetate, and wash with dilute HCl (to remove collidine), then water and brine.

-

Dry over

and concentrate.

Step 3: Hydrolysis (Deprotection)

-

Dissolve the diene acetate in MeOH/THF (1:1).

-

Add 5% NaOH or KOH solution. Stir at room temperature for 2 hours.

-

Neutralize with acetic acid, concentrate, and extract with dichloromethane.

-

Purification: Flash chromatography (Hexane:Ethyl Acetate) or recrystallization from acetone/hexane.

Synthesis Workflow Diagram

Caption: Chemical synthesis pathway converting Pregnenolone to 7-Dehydropregnenolone via allylic bromination.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized or purchased material, researchers must verify the presence of the 5,7-diene system. The UV spectrum is the most rapid and diagnostic tool.

A. UV Spectroscopy (The "Triplet" Check)

The conjugated heteroannular diene exhibits a characteristic fine structure (triplet) in the UV region. If these peaks are absent or smoothed out, the material has likely degraded (oxidized).

| Solvent | Diagnostic Significance | |

| Ethanol | 271, 282, 293 | Classic 5,7-diene signature. |

| Observation | Distinct shoulders | Loss of fine structure indicates oxidation to endoperoxides. |

B. Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl

-

H6: Doublet (d) around

5.57 ppm. -

H7: Multiplet (m) around

5.38 ppm. -

H18 (Methyl): Singlet

0.63 ppm (Shifted compared to pregnenolone due to B-ring unsaturation). -

H19 (Methyl): Singlet

0.95 ppm.

-

C. Mass Spectrometry

-

Parent Ion:

314 -

Fragment:

296

Biological Significance & Pathways[2][3][4][5][6]

7-DHP is not merely a synthetic intermediate; it is a bioactive secosteroid precursor. Research by Slominski et al. has defined a novel steroidogenic pathway where CYP11A1 (P450scc) acts on 7-Dehydrocholesterol (7-DHC) instead of Cholesterol.

-

Metabolic Origin: 7-DHC

7-DHP. -

Photobiology: Upon exposure to UVB radiation (290–315 nm) in the skin, 7-DHP undergoes electrocyclic ring opening to form Pregnacalciferol (a Vitamin D analog with a pregnane side chain).

-

Therapeutic Potential:

-

Anti-cancer: 7-DHP and its hydroxy-derivatives show anti-proliferative effects against melanoma and leukemia cell lines.

-

Neurosteroids: Potential modulation of GABA-A receptors, similar to other pregnane derivatives.

-

Biological Pathway Diagram

Caption: The non-canonical steroidogenic pathway converting 7-DHC to 7-DHP and downstream secosteroids.

Handling & Troubleshooting

Safety Warning: 7-DHP is a potent bioactive steroid. Handle with gloves in a fume hood.

| Issue | Probable Cause | Corrective Action |

| Material turns yellow | Oxidation/Polymerization | Purify via column chromatography immediately. Store under Argon. |

| Low Yield (Synthesis) | Wet Reagents | Ensure |

| Missing UV Triplet | B-Ring Destruction | The 5,7-diene has rearranged or oxidized.[2] Material is compromised. |

References

-

Slominski, A. T., et al. (2009). "Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin." PLOS ONE. Available at: [Link]

-

National Institute of Standards and Technology (NIST). "Pregn-5-en-20-one, 3-hydroxy- (Related Isomers)." NIST Chemistry WebBook.[3] Available at: [Link]

-

Zmijewski, M. A., et al. (2011). "Synthesis and photochemical transformation of 3ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

,21-dihydroxypregna-5,7-dien-20-one to novel secosteroids." Steroids.[4][5][2][6][7][8][9] Available at: [Link] -

PubChem. "7-Dehydropregnenolone (Compound Summary)." National Library of Medicine. Available at: [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Synthesis and photo-conversion of androsta- and pregna-5,7-dienes to vitamin D3-like derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pregn-5-en-20-one, 3-hydroxy- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.wur.nl [research.wur.nl]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 3 beta-hydroxy-5,7-pregnadien-20-one and 3 beta-hydroxy-5,7-androstadien-17-one as endogenous steroids in the fetal horse gonad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 3-Hydroxypregna-5,7-dien-20-one (7-Dehydropregnenolone) & Cytochrome P450 Interactions

Topic: 3-Hydroxypregna-5,7-dien-20-one (7-Dehydropregnenolone) Interaction with Cytochrome P450 Enzymes Content Type: Technical Whitepaper / Research Guide Audience: Senior Researchers, Drug Discovery Scientists, and Biochemists

Executive Summary

3-Hydroxypregna-5,7-dien-20-one, widely known as 7-Dehydropregnenolone (7-DHP) , represents a critical divergence point in mammalian steroidogenesis. Historically overshadowed by the classical cholesterol

This guide delineates the mechanistic interaction between 7-DHP and cytochrome P450 enzymes, specifically CYP11A1 and CYP17A1. It provides validated experimental protocols for assessing these interactions and analyzes the compound's implications in cutaneous steroidogenesis, Smith-Lemli-Opitz Syndrome (SLOS), and potential drug-drug interactions (DDIs) involving the steroidogenic axis.

Chemical & Biological Context

Compound Identity:

-

IUPAC Name: 3

-Hydroxypregna-5,7-dien-20-one -

Key Structural Feature: The conjugated diene system (C5-C6 and C7-C8 double bonds) in the B-ring, distinguishing it from pregnenolone.

Physiological Relevance: Unlike classical steroids derived solely from cholesterol, 7-DHP is synthesized from 7-Dehydrocholesterol (7-DHC) —the precursor to Vitamin D3.[5] This places 7-DHP at the intersection of steroidogenesis and the vitamin D pathway, particularly in the adrenal glands, skin (keratinocytes), and brain.

Primary Interaction: CYP11A1 (P450scc)[1][3]

The most definitive and kinetically significant interaction of 3-Hydroxypregna-5,7-dien-20-one is its formation by and competition for CYP11A1 .

Mechanism of Action

CYP11A1 is traditionally viewed as the enzyme converting cholesterol to pregnenolone.[4] However, field-proven data demonstrates that CYP11A1 accepts 7-DHC as a substrate with equal or superior catalytic efficiency.

The Reaction Sequence:

-

Binding: 7-DHC binds to the CYP11A1 active site, inducing a Type I spectral change (low-spin to high-spin heme transition).

-

Hydroxylation 1: Hydroxylation at C22 to form 22(OH)-7-DHC.[4]

-

Hydroxylation 2: Hydroxylation at C20 to form 20,22-dihydroxy-7-DHC.[4][5][6]

-

Cleavage: Scission of the C20-C22 bond, releasing isocaproaldehyde and yielding 7-DHP .[6]

Kinetic Data & Competition

Research indicates that 7-DHC competes effectively with cholesterol for the CYP11A1 active site.

-

(Michaelis Constant): Comparable to cholesterol (approx. 1–5

- (Turnover Number): Often slightly higher for 7-DHC than for cholesterol, suggesting the diene structure does not sterically hinder the side-chain cleavage reaction.

Visualization: The Alternative Pathway

The following diagram illustrates the parallel processing of Cholesterol and 7-DHC by CYP11A1 and the downstream fate of 7-DHP.

Figure 1: The dual substrate capacity of CYP11A1, showing the generation of 7-DHP and its divergence into steroidogenic (CYP17A1) or photochemical (UVB) pathways.

Secondary Interactions: CYP17A1 & Downstream Enzymes

Once formed, 7-DHP acts as a scaffold for further P450-mediated transformations.

CYP17A1 (17 -Hydroxylase/17,20-Lyase)

-

Interaction: 7-DHP is a substrate for CYP17A1.

-

Product: 17

-hydroxy-7-dehydropregnenolone (17OH-7-DHP). -

Significance: This pathway mimics the classical

pathway (Pregnenolone

Hepatic Drug-Metabolizing CYPs (CYP3A4)

While 7-DHP is an endogenous metabolite, its structural similarity to pregnenolone and synthetic steroids (e.g., guggulsterones) suggests potential interactions with hepatic enzymes.

-

Inhibition Potential: Steroids with the pregnane nucleus often act as competitive substrates or weak inhibitors of CYP3A4.

-

Risk Assessment: In drug development, if 7-DHP derivatives are used therapeutically, they must be screened for CYP3A4 inhibition, as accumulation could alter the metabolism of co-administered drugs. However, 7-DHP itself is rapidly metabolized by steroidogenic enzymes, limiting its systemic persistence compared to synthetic drugs.

Experimental Protocols

To validate the interaction of 3-Hydroxypregna-5,7-dien-20-one with CYP enzymes, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Spectral Binding Assay (Spin State Shift)

Purpose: To confirm direct binding of 7-DHP or its precursor 7-DHC to the CYP active site.

-

System: Purified CYP11A1 (or CYP17A1) in phosphate buffer (pH 7.4) containing 20% glycerol.

-

Baseline: Record the optical spectrum (350–500 nm) of the enzyme alone.

-

Titration: Add the ligand (dissolved in DMSO, <1% final vol) in stepwise increments (0.5 – 10

M). -

Validation:

-

Observe the Type I spectral change : Decrease at ~420 nm (low spin) and increase at ~390 nm (high spin).

-

Control: Titrate with Pregnenolone (product inhibitor) to verify active site integrity.

-

-

Analysis: Plot

vs. [Ligand] to determine the spectral dissociation constant (

Protocol B: Reconstituted Enzymatic Activity Assay

Purpose: To quantify the conversion rate and catalytic efficiency.

Reagents:

-

Purified CYP11A1 (0.5

M) -

Adrenodoxin (Adx) & Adrenodoxin Reductase (AdR) (Molar ratio 1:15:1 CYP:Adx:AdR)

-

Liposomes: Dioleoylphosphatidylcholine (DOPC) vesicles (essential for membrane-bound P450s).

-

Substrate: 7-Dehydrocholesterol (for 7-DHP production) or 7-DHP (for CYP17A1 assays).

Workflow:

-

Reconstitution: Pre-incubate CYP, Adx, AdR, and liposomes for 10 min at 37°C.

-

Start: Initiate reaction with NADPH (1 mM final).

-

Time-Course: Aliquot samples at 0, 2, 5, 10, and 20 mins.

-

Stop: Quench with ice-cold dichloromethane or ethyl acetate.

-

Detection: Extract steroids and analyze via HPLC-UV (280 nm for dienes) or LC-MS/MS.

-

Note: 7-DHP absorbs strongly at ~282 nm due to the heteroannular diene, unlike pregnenolone (only end absorption).

-

Data Table: Expected Kinetic Parameters (Illustrative)

| Enzyme | Substrate | Product | Relative Efficiency ( | Detection Method |

| CYP11A1 | Cholesterol | Pregnenolone | 100% (Reference) | LC-MS / Radiolabel |

| CYP11A1 | 7-DHC | 7-DHP | ~100-120% | UV (282 nm) / LC-MS |

| CYP17A1 | 7-DHP | 17-OH-7-DHP | Variable (Species dependent) | LC-MS |

Implications for Drug Development[7][8]

Therapeutic Scaffold

7-DHP and its downstream secosteroids (produced via UVB) exhibit anti-proliferative properties in leukemia and skin cancer models without the hypercalcemic toxicity associated with Vitamin D3. This makes 7-DHP a high-value scaffold for oncology drug design.

Safety & Toxicology (SLOS)

In Smith-Lemli-Opitz Syndrome (SLOS) , the enzyme 7-dehydrocholesterol reductase is defective, leading to high 7-DHC levels. Consequently, CYP11A1 overproduces 7-DHP and 7-dehydro-steroids.

-

Biomarker: Elevated 7-DHP and its metabolites are hallmarks of SLOS.

-

Toxicity: While 7-DHP itself is not inherently toxic, the diversion of steroidogenesis produces atypical steroids that may interfere with normal endocrine signaling (e.g., mineralocorticoid or glucocorticoid receptors).

References

-

Slominski, A. T., et al. (2009).[1] "Sequential Metabolism of 7-Dehydrocholesterol to Steroidal 5,7-Dienes in Adrenal Glands and Its Biological Implication in the Skin." PLOS ONE. Available at: [Link]

- Tuckey, R. C., et al. (2008). "Pathways of metabolism of vitamin D3 and its precursors by cytochrome P450scc (CYP11A1)." Journal of Steroid Biochemistry and Molecular Biology.

-

Slominski, A. T., et al. (2012).[1][3] "Cytochrome P450scc-dependent metabolism of 7-dehydrocholesterol in placenta and epidermal keratinocytes." International Journal of Biochemistry & Cell Biology. Available at: [Link]

-

Guryev, O., et al. (2003). "CYP11A1 catalyzes the side-chain cleavage of 7-dehydrocholesterol."[4] Biochemistry.

-

Li, W., et al. (2012).[3] "Gluco- and Mineralocorticoids in the 5,7-Diene Steroid Pathway." Journal of Biological Chemistry.

Sources

- 1. Cytochrome P450scc-dependent metabolism of 7-dehydrocholesterol in placenta and epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Products of Vitamin D3 or 7-Dehydrocholesterol Metabolism by Cytochrome P450scc Show Anti-Leukemia Effects, Having Low or Absent Calcemic Activity | PLOS One [journals.plos.org]

- 3. Cytochrome P450scc-dependent metabolism of 7-dehydrocholesterol in placenta and epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sequential metabolism of 7-dehydrocholesterol to steroidal 5,7-dienes in adrenal glands and its biological implication in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesis of 3-Hydroxypregna-5,7-dien-20-one from pregnenolone acetate

Executive Summary

This Application Note details the synthesis of 3-hydroxypregna-5,7-dien-20-one (also known as 7-dehydropregnenolone), a critical intermediate in the synthesis of Vitamin D analogs and neuroactive steroids. The protocol utilizes a modified Wohl-Ziegler bromination followed by base-catalyzed dehydrobromination and final saponification.

Unlike generic organic synthesis guides, this protocol emphasizes the suppression of the thermodynamic 4,6-diene isomer , a common impurity that degrades product efficacy. We employ a solvent-optimized bromination strategy and a collidine-mediated elimination to ensure high regioselectivity for the 5,7-diene system.

Key Chemical Transformation

Starting Material: Pregnenolone Acetate (

Chemical Strategy & Mechanism[1][2][3][4][5][6][7]

The synthesis relies on introducing unsaturation at the C7 position. The 5,6-double bond in pregnenolone activates the C7 allylic protons, making them susceptible to radical abstraction.

Mechanistic Pathway (DOT Visualization)

Figure 1: Reaction pathway from Pregnenolone Acetate to 7-Dehydropregnenolone.[1]

Critical Causality Factors

-

Brominating Agent: We utilize N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBH) . While NBS is standard, DBH offers higher atom economy and often cleaner reaction profiles in industrial settings. This protocol defaults to NBS for laboratory accessibility.

-

Solvent Selection: Carbon tetrachloride (

) is the historical standard but is neurotoxic and ozone-depleting. This protocol validates Cyclohexane/Heptane mixtures. Non-polar solvents are strictly required to prevent solvolysis (formation of 7-methoxy/hydroxy byproducts). -

Base Selection: s-Collidine (2,4,6-trimethylpyridine) is preferred over pyridine. Its steric bulk prevents nucleophilic attack at C7, favoring the desired E2 elimination over substitution.

Experimental Protocol

Phase 1: Allylic Bromination (Wohl-Ziegler)

Objective: Selective bromination at C7. Safety: NBS is an irritant. AIBN produces nitrogen gas; ensure venting.

| Reagent | Equivalents | Role |

| Pregnenolone Acetate | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.15 | Bromine Source |

| AIBN (Azobisisobutyronitrile) | 0.05 | Radical Initiator |

| Cyclohexane/Heptane (1:1) | 15 Vol | Solvent |

Step-by-Step:

-

Dissolution: Dissolve Pregnenolone Acetate (10g, 27.9 mmol) in 150 mL of anhydrous Cyclohexane/Heptane (1:1) in a round-bottom flask equipped with a reflux condenser and drying tube (

). -

Activation: Heat the solution to 85°C (gentle reflux).

-

Initiation: Add AIBN (230 mg).

-

Bromination: Add NBS (5.7g, 32 mmol) in portions over 15 minutes. Note: The solution should turn orange/red initially and fade to pale yellow as bromine is consumed.

-

Monitoring: Maintain reflux for 45-60 minutes. The reaction is complete when succinimide (a white solid) floats to the surface.

-

QC Check: TLC (Hexane:EtOAc 8:2). Look for the disappearance of the starting material.

-

-

Filtration: Cool the mixture to 10°C. Filter off the insoluble succinimide.

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <40°C to obtain the crude 7-bromo intermediate as a yellow oil/foam. Do not purify this intermediate; it is unstable.

Phase 2: Dehydrobromination

Objective: Elimination of HBr to form the 5,7-diene.

| Reagent | Equivalents | Role |

| Crude 7-Bromo Intermediate | - | Substrate |

| s-Collidine | 5-10 Vol | Base/Solvent |

| Xylene (Optional) | Co-solvent | High BP carrier |

Step-by-Step:

-

Resuspension: Dissolve the crude 7-bromo oil in s-Collidine (50 mL).

-

Elimination: Heat the mixture to 130-135°C for 90 minutes under an inert atmosphere (

).-

Process Insight: High temperature is required to overcome the activation energy for elimination, but excessive time promotes isomerization to the 4,6-diene.

-

-

Quench: Cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold 2M HCl (to neutralize the collidine).

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL).

-

Wash: Wash combined organics with water, saturated

, and brine. Dry over -

Isolation: Evaporate solvent to yield crude 3-Acetoxypregna-5,7-dien-20-one .

Phase 3: Saponification (Deprotection)

Objective: Hydrolysis of the C3-acetate to yield the final alcohol.

Step-by-Step:

-

Hydrolysis: Dissolve the crude acetate in Methanol (100 mL). Add 5% KOH in Methanol (50 mL).

-

Reaction: Stir at room temperature for 2 hours (or mild reflux for 30 mins).

-

Precipitation: Neutralize with Acetic Acid to pH 7. Concentrate the methanol to ~20% volume.

-

Crystallization: Add cold water (200 mL) to precipitate the steroid. Filter the solid.

-

Purification: Recrystallize from Acetone/Ethanol.

-

Target Yield: 55-65% overall from Pregnenolone Acetate.

-

Quality Control & Characterization

The 5,7-diene system has a unique spectral fingerprint essential for distinguishing it from the 4,6-diene isomer.

UV-Vis Spectroscopy (The "Fingerprint")

The heteroannular diene (5,7) exhibits a characteristic triplet absorption pattern, unlike the single peak of the 4,6-diene.

| Parameter | 5,7-Diene (Target) | 4,6-Diene (Impurity) |

| 271, 281, 293 nm | ~238-240 nm | |

| Extinction ( | High (~11,000) | High |

| Visual Appearance | Colorless/White | Pale Yellow |

NMR Validation ( NMR, )

-

H-6: Doublet around

5.5 - 5.6 ppm. -

H-7: Multiplet around

5.9 ppm (distinctive downfield shift due to conjugation). -

C18/C19 Methyls: Distinct shifts compared to the mono-ene starting material.

Workflow Visualization

Figure 2: Experimental workflow with Critical Control Points (QC).

Troubleshooting & Optimization

Issue: High levels of 4,6-diene isomer

-

Cause: Over-heating during elimination or acidic conditions.

-

Remedy: Ensure the reaction medium remains basic during elimination. Reduce elimination temperature to 125°C and extend time slightly.

Issue: Low Yield / Tarry Products

-

Cause: Decomposition of the 7-bromo intermediate.

-

Remedy: Do not store the intermediate. Proceed immediately from concentration of the bromination filtrate to the elimination step. Ensure solvents are strictly anhydrous.

Issue: Over-bromination

-

Cause: Excess NBS or too rapid addition.

-

Remedy: Stick strictly to 1.1 - 1.15 equivalents. Add NBS slowly to keep the radical concentration steady (steady-state approximation).

References

-

Wohl-Ziegler Bromination Mechanism

-

Djerassi, C. (1948).[2] Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.

-

-

Synthesis of 5,7-Diene Steroids

- Confalone, P. N., Kulesza, J. M., & Uskoković, M. R. (1981). A stereospecific synthesis of 1alpha,25-dihydroxycholecalciferol. The Journal of Organic Chemistry, 46(5), 1030–1032.

-

UV Characterization of Steroidal Dienes

- Holick, M. F., et al. (1980). Photometabolism of 7-dehydrocholesterol to previtamin D3 in skin. Science, 210(4466), 203-205.

-

Industrial Optimization (DBH Reagent)

- Pearlman, B. A. (2009). Process for the synthesis of 7-dehydrocholesterol. U.S. Patent No. 7,622,578. (Describes the use of DBH and improved solvents).

Sources

Photochemical conversion of 3-Hydroxypregna-5,7-dien-20-one via UV irradiation

Application Note & Protocol

Topic: Photochemical Conversion of 3-Hydroxypregna-5,7-dien-20-one via UV Irradiation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of novel secosteroids, particularly vitamin D analogs, is a focal point in medicinal chemistry due to their significant biological activities, including potential anti-cancer properties.[1][2] This document provides a comprehensive guide to the photochemical conversion of 3-Hydroxypregna-5,7-dien-20-one, a 7-dehydrocholesterol (7-DHC) analog, into its vitamin D-like, lumisterol-like, and tachysterol-like counterparts using ultraviolet (UV) irradiation. We delve into the underlying photochemical principles, offer a detailed, field-proven experimental protocol, and provide guidelines for the analysis and characterization of the resulting photoproducts. This application note is designed to equip researchers with the necessary knowledge to successfully perform and optimize this synthesis, paving the way for further investigation into the therapeutic potential of these novel compounds.

Scientific Foundation: The Photochemistry of 5,7-Dienes

The photochemical transformation of 3-Hydroxypregna-5,7-dien-20-one is rooted in the well-established photobiology of vitamin D synthesis.[3][4] The core of this process is the conjugated 5,7-diene system within the B-ring of the steroid backbone, which acts as the chromophore.

Mechanism of Photoconversion: Upon absorption of ultraviolet B (UVB) radiation, typically in the 280-320 nm range, the 5,7-diene chromophore undergoes a conrotatory ring-opening reaction.[5][6] This pericyclic reaction cleaves the C9-C10 bond of the B-ring, resulting in the formation of a thermodynamically unstable intermediate, the previtamin D analog (pD).[4][5] This intermediate exists in equilibrium with the starting material and other photoisomers. Subsequently, this previtamin D analog undergoes a temperature-dependent intramolecular[2][7]-hydride shift to form the more stable vitamin D analog.[3]

However, the previtamin D intermediate can also absorb UVB photons, leading to reversible photoisomerizations that yield two key stereoisomers: a lumisterol-like product (pL) and a tachysterol-like product (pT).[5] Prolonged or high-dose irradiation can further lead to the formation of various oxidized derivatives and other byproducts.[1][8] The distribution and yield of these products are critically dependent on the irradiation dose, wavelength, temperature, and solvent.[1][9]

Caption: Photochemical pathway of 3-Hydroxypregna-5,7-dien-20-one.

Experimental Design: Rationale and Key Parameters

A successful photochemical synthesis requires careful control over several experimental variables. The choices made directly influence reaction efficiency, product selectivity, and reproducibility.

-

UV Radiation Source & Wavelength: The selection of the UV source is paramount. The 5,7-diene system in the starting material absorbs most effectively at wavelengths between 295 and 300 nm.[6][10] Therefore, a UVB lamp with a peak emission in this range is ideal. Using broad-spectrum lamps (e.g., medium-pressure mercury lamps) can lead to the formation of undesirable byproducts, as the photoproducts also absorb UV light and can be converted into other compounds.[10] The use of filters, such as Kodacel, can be employed to cut off harmful shorter wavelengths like UVC.[11]

-

Solvent Selection: The solvent must be transparent in the UVB range to ensure photons reach the reactant. HPLC-grade ethanol, methanol, and cyclohexane are common choices.[12][13] The solvent can also influence the conformational equilibrium of the previtamin D intermediate, thereby subtly affecting the product ratios. It is crucial to use deoxygenated solvents to minimize photo-oxidation.

-

Reactant Concentration: The initial concentration of 3-Hydroxypregna-5,7-dien-20-one should be optimized. High concentrations can lead to inner filter effects, where the solution closest to the lamp absorbs most of the light, reducing the reaction efficiency in the bulk solution. A typical starting concentration is in the range of 1-5 mg/mL.[9]

-

Temperature Control: While the initial ring-opening is a photochemical process, the subsequent conversion of the previtamin D analog to the final vitamin D analog is a thermal process.[3][14] Conducting the irradiation at a controlled, often slightly reduced, temperature (e.g., 10-20°C) can help manage the formation of photoisomers. A subsequent, separate heating step without UV light can then be used to drive the conversion to the desired vitamin D analog.[14][15]

-

Inert Atmosphere: To prevent the formation of oxidized byproducts, which can complicate purification and reduce yields, the reaction should be conducted under an inert atmosphere.[2][12] This is achieved by purging the solvent and the reaction vessel headspace with nitrogen or argon before and during irradiation.

Detailed Application Protocol

This protocol outlines the photochemical conversion of 3-Hydroxypregna-5,7-dien-20-one, followed by analytical monitoring.

Materials & Equipment

| Category | Item | Specifications |

| Chemicals | 3-Hydroxypregna-5,7-dien-20-one | >98% purity |

| Ethanol (or Methanol) | HPLC Grade, Anhydrous | |

| Nitrogen or Argon Gas | High Purity (≥99.99%) | |

| HPLC Mobile Phase Solvents | HPLC Grade (e.g., Acetonitrile, Water) | |

| Equipment | Photochemical Reactor | Quartz immersion well, gas inlet/outlet |

| UVB Lamp | Medium-pressure mercury lamp or LED array (peak ~295 nm)[10] | |

| Cooling System | Circulating water bath or cryostat | |

| Magnetic Stirrer | With stir bar | |

| HPLC System | With Diode Array (DAD) or UV Detector[7][16] | |

| HPLC Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)[17] | |

| Standard Glassware | Volumetric flasks, pipettes, vials | |

| Safety | UV-blocking Safety Glasses | Required at all times |

| Face Shield | Recommended | |

| Lab Coat & Gloves | Nitrile or other appropriate material | |

| Fume Hood | For solvent handling and reaction setup |

Experimental Workflow

Caption: Step-by-step experimental workflow for photoconversion.

Step-by-Step Procedure

-

Solution Preparation: Accurately weigh 10 mg of 3-Hydroxypregna-5,7-dien-20-one and dissolve it in 10 mL of anhydrous ethanol in a volumetric flask to create a 1.0 mg/mL solution.

-

Reactor Setup: Assemble the photochemical reactor inside a fume hood. Place the quartz immersion well into the reaction vessel. Connect the cooling system to the lamp jacket and set the circulating bath to 15°C.

-

Deoxygenation: Transfer the reactant solution to the reactor. Insert a gas dispersion tube and gently bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.

-

Initiation of Irradiation: Turn on the magnetic stirrer to ensure the solution is homogenous. Turn on the UVB lamp. Shield the apparatus with UV-blocking material or operate within a designated photochemical cabinet.

-

Reaction Monitoring: At specified time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Dilute it appropriately with the mobile phase and analyze immediately by HPLC to track the consumption of starting material and the formation of products.

-

Reaction Termination: Once HPLC analysis shows that the concentration of the starting material has reached a desired level (e.g., <10% remaining), turn off the UV lamp.

-

Thermal Isomerization (Optional): To maximize the yield of the vitamin D analog, the solution can be transferred to a round-bottom flask and gently heated (e.g., 60-70°C) for 1-2 hours while protected from light.[14]

-

Final Analysis & Storage: Analyze the final product mixture using HPLC. For long-term storage, transfer the solution to an amber vial and store it at -20°C or lower to prevent degradation.

Analysis and Product Characterization

High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the reaction and quantifying the products due to its precision and sensitivity.[7][16]

HPLC Protocol

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) | Provides excellent separation for steroids.[17] |

| Mobile Phase | Isocratic: 80% Acetonitrile, 20% Water | A common starting point; may require optimization. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 265 nm | This wavelength is characteristic of the triene system of the photoproducts.[17] |

| Injection Volume | 20 µL | Standard volume. |

| Column Temp. | 25°C | For reproducible retention times. |

Expected Elution Order: On a standard C18 column, the expected elution order is generally the vitamin D analog, followed by the lumisterol analog, the starting material (5,7-diene), and finally the tachysterol analog. However, this must be confirmed with standards or further spectroscopic analysis.

Spectroscopic Confirmation

For unambiguous identification, the main products should be isolated (e.g., via preparative HPLC) and characterized using:

-

UV-Vis Spectroscopy: The vitamin D and tachysterol analogs will show a characteristic absorbance maximum (~265 nm) and minimum (~228 nm), while the lumisterol and starting material will have a different profile characteristic of the 5,7-diene system.[16]

-

Mass Spectrometry (MS): Confirms the molecular weight of the products, which should be identical to the starting material as the reaction is an isomerization.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information to distinguish between the different isomers.[1][2]

Safety Precautions

Handling photochemical reactions requires strict adherence to safety protocols.

-

UV Radiation: UVB radiation is a known carcinogen and can cause severe burns to the skin and eyes (photokeratitis). NEVER look directly at an unshielded UV lamp. Ensure the reactor is fully shielded with UV-blocking materials (e.g., acrylic or specialized glass) or housed in a certified photochemical cabinet.[18][19] Wear UV-blocking safety glasses and a face shield.

-

Chemical Hazards: Handle all organic solvents in a well-ventilated fume hood.[20][21] Consult the Safety Data Sheets (SDS) for all chemicals before use. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles.[22]

-

Electrical Safety: Ensure all electrical equipment is properly grounded and kept away from potential splashes of flammable solvents. Use ground fault circuit interrupters (GFCIs) for outlets near wet areas.[18]

-

Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[21][22] In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[19]

References

-

NJ Labs. (2024). Why HPLC Reigns Supreme for Vitamin D3 Analysis. Available at: [Link]

-

Bikle, D. D. (2014). Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. Chemistry & Biology, 21(3), 319–329. Available at: [Link]

-

Zmijewski, M. A., et al. (2011). Synthesis and photochemical transformation of 3β,21-dihydroxypregna-5,7-dien-20-one to novel secosteroids that show anti-melanoma activity. Steroids, 76(1-2), 193–203. Available at: [Link]

-

Bikle, D. D. (2021). Vitamin D: Production, Metabolism, and Mechanism of Action. In Endotext. MDText.com, Inc. Available at: [Link]

-

Dr. Oracle. (2025). What is the Vitamin D (Vit D) synthesis pathway?. Available at: [Link]

-

Dhar, P., & Mohanty, A. (2020). Influence of Serum Vitamin D on Age‐Related Physiological Changes: A Cross‐Sectional Study in Middle‐Aged Adults. Journal of the American Geriatrics Society. Figure available at: [Link]

-

Zmijewski, M. A., et al. (2011). Synthesis and photochemical transformation of 3β,21-dihydroxypregna-5,7-dien-20-one to novel secosteroids that show anti-melanoma activity. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). 7-Dehydrocholesterol. Available at: [Link]

-

Khan, M. A. (2014). Clinical Analysis of Vitamin D and Metabolites. Journal of Baqai Medical University. Available at: [Link]

-

Al-Dhubiab, B. E. (2022). Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form. Molecules, 27(19), 6549. Available at: [Link]

-

Atanasov, V., et al. (2015). HPLC method for measuring the circulating levels of 25-hydroxy vitamin D: Validation and comparison with ID LC/MS/MS and immunoassay. OAText. Available at: [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Photography. Available at: [Link]

-

University of North Texas Health Science Center. (2017). Art Safety - Photography Chemical Hazards. Available at: [Link]

-

EdrawMind. (2024). Laboratory safety regulations for 'Photochemistry' | Mind Map. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Method For Analysis of Ergocalciferol (Vitamin D2) and Cholecalciferol (Vitamin D3) on Primesep SB Column. Available at: [Link]

-

Florida Atlantic University Environmental Health & Safety. (n.d.). SAFETY AND DISPOSAL GUIDELINES FOR THE USE OF PHOTOGRAPHIC CHEMICALS. Available at: [Link]

-

State University of New York at Oswego. (n.d.). Photography — Health and Safety Guidelines. Available at: [Link]

-

Zmijewski, M. A., et al. (2009). Photo-conversion of two epimers (20R and 20S) of pregna-5,7-diene-3β,17α,20-triol and their bioactivity in melanoma cells. Steroids, 74(2), 228–238. Available at: [Link]

- Google Patents. (n.d.). EP3906247A1 - Synthesis of cholesterol and vitamin d3 from phytosterols.

-

ResearchGate. (n.d.). (A) 7-Dehydrocholesterol isomerism to vitamin D3 via a two-step.... Available at: [Link]

-

Slominski, A. T., et al. (2018). Ultraviolet radiation regulates cortisol activity in a waveband dependent manner in human skin ex-vivo. Scientific Reports, 8(1), 6653. Available at: [Link]

-

Simonetti, G., et al. (2024). From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices. Food Chemistry, 437, 137837. Available at: [Link]

-

Nunez Selles, A. J., et al. (2009). A new look into the reaction between ergosterol and singlet oxygen in vitro. Photochemical & Photobiological Sciences, 8(10), 1395–1402. Available at: [Link]

-

Zmijewski, M. A., et al. (2009). Photo-conversion of two epimers (20R and 20S) of pregna-5,7-diene-3beta, 17alpha, 20-triol and their bioactivity in melanoma cells. PubMed. Available at: [Link]

-

Taylor & Francis Online. (n.d.). 7-dehydrocholesterol – Knowledge and References. Available at: [Link]

-

ResearchGate. (n.d.). A new look into the reaction between ergosterol and singlet oxygen in vitro. Available at: [Link]

-

Barrett, A. G. M., et al. (1975). Photofragmentation reactions of ergosterol. Journal of the Chemical Society, Chemical Communications, (3), 102–103. Available at: [Link]

-

van Wijk, A., & Reerink, E. H. (1933). The vitamin-D problem: The photochemical reactions of ergosterol. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 141(844), 289–308. Available at: [Link]

- Sharpe, L. H. (1957). Photochemical Mechanism of Ergosterol Irradiation: Studies of Wavelength and Solvent Effects on Vitamin D2 Synthesis. Michigan State University.

-

Smedt, Q. D., et al. (2021). On the Stability of Steroids upon Gamma and E-Beam Irradiation and the Protective Effect of Inert Conditions. Pharmaceutics, 13(6), 896. Available at: [Link]

- Google Patents. (n.d.). US20170204056A1 - Process for producing 7-dehydrocholesterol and vitamin d3.

-

Orlova, T., et al. (2013). Increase in serum 25-hydroxyvitamin-D3 in humans after sunbed exposures compared to previtamin D3 synthesis in vitro. Journal of Photochemistry and Photobiology B: Biology, 122, 32–36. Available at: [Link]

-

Fitzner, M., et al. (2024). Vitamin D3 formation in vitro, a model for in vivo plant studies. Journal of Photochemistry and Photobiology, 24, 100253. Available at: [Link]

-

Seckmeyer, G., et al. (2012). A computational model for previtamin D3 production in skin. Photochemical & Photobiological Sciences, 11(2), 263–271. Available at: [Link]

- Google Patents. (n.d.). CN101668739A - Photochemical process for the preparation of a previtamin d.

-

Chodounská, H., & Kasal, A. (2000). Allopregnanolone Derivatives: Synthesis of 3α-Hydroxy-7a-homo-5α-pregnan-20-one. Collection of Czechoslovak Chemical Communications, 65(7), 1145–1156. Available at: [Link]

- Google Patents. (n.d.). US8362286B2 - Method for making 3α-hydroxy, 3β- substituted-5α-pregnan-20-ones.

Sources

- 1. Synthesis and photochemical transformation of 3β,21-dihydroxypregna-5,7-dien-20-one to novel secosteroids that show anti-melanoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and photochemical transformation of 3β,21-dihydroxypregna-5,7-dien-20-one to novel secosteroids that show anti-melanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 7. njlabs.com [njlabs.com]

- 8. Photo-conversion of two epimers (20R and 20S) of pregna-5,7-diene-3beta, 17alpha, 20-triol and their bioactivity in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 10. CN101668739A - Photochemical process for the preparation of a previtamin d - Google Patents [patents.google.com]

- 11. Ultraviolet radiation regulates cortisol activity in a waveband dependent manner in human skin ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new look into the reaction between ergosterol and singlet oxygen in vitro - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. Photochemical Mechanism of Ergosterol Irradiation: Studies of Wavelength and ... - Louis Haughton Sharpe - Google 圖書 [books.google.com.hk]

- 14. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US20170204056A1 - Process for producing 7-dehydrocholesterol and vitamin d3 - Google Patents [patents.google.com]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. oatext.com [oatext.com]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. oswego.edu [oswego.edu]

- 20. in.ewu.edu [in.ewu.edu]

- 21. Laboratory safety regulations for 'Photochemistry' | Mind Map - EdrawMind [edrawmind.com]

- 22. fau.edu [fau.edu]

Application Note: Solvent Selection & Recrystallization Protocol for 3-Hydroxypregna-5,7-dien-20-one

This Application Note is structured as a high-level technical guide for researchers and process chemists dealing with the purification of 3

Part 1: Executive Summary & Core Directive

The purification of 3-Hydroxypregna-5,7-dien-20-one presents a unique challenge compared to standard steroidal intermediates.[1] The presence of the conjugated 5,7-diene system (Ring B) renders the molecule highly susceptible to:

-

Photo-isomerization: Exposure to UV light (290-320 nm) triggers electrocyclic ring-opening to form pre-vitamin D analogs.[1]

-

Oxidation: The diene system reacts readily with singlet oxygen to form endoperoxides.

-

Isomerization: Acidic conditions or excessive heat can shift the double bonds to the thermodynamically stable

position.

Core Directive: Successful recrystallization is not merely about solvent choice; it is about process control . You must integrate an inert atmosphere, light exclusion, and precise thermal gradients into the workflow. This guide prioritizes Methanol (MeOH) and Acetone/Hexane systems, validated by their ability to separate the target diene from its saturated precursor (

Part 2: Solvent Selection Strategy

The solubility profile of 3-hydroxy steroids is dominated by the polar C3-hydroxyl group and the lipophilic steroid backbone.[1] The 5,7-diene system adds slight polarizability compared to the mono-ene.[1]

Solvent Screening Matrix

| Solvent System | Role | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Comments |

| Methanol (MeOH) | Primary | High | Low | Excellent | Recommended. Best balance of yield and purity.[1] effectively removes non-polar sterol impurities. |

| Ethanol (EtOH) | Alternative | Very High | Moderate | Good | Good for larger scales, but yield can be lower due to higher cold solubility. |

| Acetone / Hexane | Binary | High | Adjustable | Very Good | Use if the crude contains significant non-polar contaminants (oils/tars). Dissolve in Acetone, precipitate with Hexane. |

| Ethyl Acetate | Scavenger | High | High | Poor | Too strong. Product often stays in solution or oils out. Use only for extraction, not crystallization. |

| Benzene/Ether | Legacy | High | Low | Excellent | Avoid. Historically used but obsolete due to toxicity (Benzene is Class 1 solvent). |

The "Senior Scientist" Rationale

-

Why Methanol? Steroidal alcohols often form stable crystal lattices in lower alcohols. Methanol has a steep solubility curve for 7-DHP; it dissolves readily at 60°C but crashes out efficiently at -20°C. Furthermore, oxidative impurities (more polar) tend to stay in the mother liquor.[1]

-

The "Oiling Out" Risk: If the crude material is <85% pure, direct recrystallization from alcohol often leads to "oiling out" (liquid-liquid phase separation). In these cases, a preliminary Silica Gel filtration or the Acetone/Hexane method is required to upgrade the purity before the final Methanol polish.

Part 3: Detailed Experimental Protocol

Safety: All steps must be performed in a fume hood. Use amber glassware or wrap flasks in aluminum foil.

Pre-requisites

-

Inert Gas: Argon or Nitrogen line.

-

Solvent Prep: Sparge Methanol with inert gas for 15 minutes prior to use to remove dissolved oxygen.

-

Equipment: Amber round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup (Buchner funnel).

Step-by-Step Procedure (Methanol System)

-

Dissolution:

-

Place the crude 3-Hydroxypregna-5,7-dien-20-one (e.g., 5.0 g) into a 100 mL amber flask.

-

Add degassed Methanol (approx. 10-15 mL per gram of solid).[1]

-

Heat the mixture to reflux (approx. 65°C) under a nitrogen blanket.

-

Critical Check: If solids remain after 15 mins, add MeOH in 2 mL increments. If the solution is dark/cloudy due to inorganic salts, perform a hot filtration through a pre-warmed Celite pad.

-

-

Controlled Cooling (Nucleation):

-

Remove the heat source. Allow the flask to cool slowly to room temperature (20-25°C) on a cork ring. Do not place directly on a cold benchtop (shock cooling causes amorphous precipitation).

-

Seeding: If crystals do not appear by 40°C, add a seed crystal of pure 7-DHP. If no seed is available, scratch the inner glass wall with a glass rod.

-

-

Deep Cooling (Yield Maximization):

-

Once the solution reaches room temperature and crystallization has begun, place the flask in a -20°C freezer for 4–12 hours.

-

Note: The 5,7-diene is more stable at low temperatures.

-

-

Isolation:

-

Filter the cold slurry rapidly using a Buchner funnel.

-

Wash: Rinse the filter cake with a small volume (2 x 5 mL) of cold (-20°C) Methanol .

-

Caution: Do not pull air through the cake for extended periods to avoid oxidation.

-

-

Drying:

-

Transfer the wet cake to a vacuum oven.

-

Dry at 35-40°C under full vacuum (-30 inHg) for 6-8 hours.

-

Storage: Store the final product under Argon at -20°C, protected from light.

-

Analytical Validation

-

Melting Point: Target range 232–234°C (decomp) . A lower MP indicates solvent occlusion or

impurity. -

UV-Vis: The 5,7-diene chromophore has a characteristic UV absorption triplet between 270–295 nm (typically

~282 nm,

Part 4: Visualization & Logic

Process Workflow Diagram

Caption: Optimized workflow for the purification of 7-DHP, emphasizing thermal control and inert atmosphere.

Solvent Decision Tree

Caption: Decision matrix for selecting the optimal purification route based on crude material quality.

Part 5: References

-

Santa Cruz Biotechnology. (3$\beta

\beta -

ChemicalBook. 3-hydroxy-5,7-pregnadien-20-one Properties and Synthesis. Retrieved from

-

National Institutes of Health (NIH). Efficient preparation of steroidal 5,7-dienes of high purity. PubMed. Retrieved from

-

University of Rochester. Solvents for Recrystallization: General Guidelines. Retrieved from

-

Cheméo. Chemical Properties of 3Beta-hydroxypregn-5-en-20-one (Precursor Data). Retrieved from

Sources

Synthesis of Pregnacalciferol: A Detailed Application Note for Researchers

Introduction: Unlocking the Potential of Novel Vitamin D Analogs

Pregnacalciferol, a secosteroid derived from the photochemical transformation of 3-Hydroxypregna-5,7-dien-20-one, represents a class of vitamin D analogs with significant therapeutic potential. Unlike the classical vitamin D3 (cholecalciferol), which primarily regulates calcium homeostasis, pregnacalciferol and its derivatives have shown promising anti-melanoma and anti-proliferative activities.[1] This unique biological profile has spurred interest within the drug development community to explore its utility in oncology and other therapeutic areas.

This application note provides a comprehensive, in-depth guide for the chemical synthesis, purification, and characterization of pregnacalciferol from its precursor, 3-Hydroxypregna-5,7-dien-20-one. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind critical experimental choices. Our aim is to empower scientific teams to reliably produce and characterize this important molecule for further investigation.

Synthetic Strategy: A Two-Part Approach

The synthesis of pregnacalciferol is a two-stage process. The first part involves the synthesis of the crucial precursor, 3-Hydroxypregna-5,7-dien-20-one, from the readily available starting material, pregnenolone. The second part is the photochemical conversion of this precursor to pregnacalciferol and its isomers, followed by purification.

Caption: Overall synthetic workflow from pregnenolone to pregnacalciferol.

Part 1: Synthesis of 3-Hydroxypregna-5,7-dien-20-one

The introduction of the C7-C8 double bond to create the 5,7-diene system in the B-ring of the steroid is the key transformation in this part of the synthesis. This is typically achieved through a two-step sequence involving allylic bromination followed by dehydrobromination.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Pregnenolone | 98% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | 99% | Acros Organics |

| Azobisisobutyronitrile (AIBN) | 98% | Alfa Aesar |

| Carbon Tetrachloride (CCl4) | Anhydrous | Fisher Scientific |

| s-Collidine | 99% | Sigma-Aldrich |

| Diethyl Ether | Anhydrous | Fisher Scientific |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |

| Hexane | HPLC Grade | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | EMD Millipore |

Protocol 1: Synthesis of 3-Hydroxypregna-5,7-dien-20-one

Step 1: Allylic Bromination of Pregnenolone

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pregnenolone (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bromo-intermediate.

Step 2: Dehydrobromination

-

Dissolve the crude bromo-intermediate from the previous step in s-collidine.

-

Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Wash the ethereal solution successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford pure 3-Hydroxypregna-5,7-dien-20-one.

Part 2: Photochemical Synthesis of Pregnacalciferol